molecular formula C14H9F3N2O2S B15207514 Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B15207514
M. Wt: 326.30 g/mol
InChI Key: XOOJTMRONISBSU-UHFFFAOYSA-N
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Description

Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic organic compound featuring a fused pyrrolo[3,2-b]pyridine core. Key structural elements include:

  • A thiophen-2-yl substituent at position 5, contributing electron-rich aromaticity.
  • A trifluoromethyl (-CF₃) group at position 7, providing strong electron-withdrawing effects.
  • A methyl ester at position 3, enhancing solubility and reactivity for further derivatization.

This compound is of interest in materials science, particularly in organic electronics, due to its conjugated π-system and electronic tunability.

Properties

Molecular Formula

C14H9F3N2O2S

Molecular Weight

326.30 g/mol

IUPAC Name

methyl 5-thiophen-2-yl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C14H9F3N2O2S/c1-21-13(20)7-6-18-12-8(14(15,16)17)5-9(19-11(7)12)10-3-2-4-22-10/h2-6,18H,1H3

InChI Key

XOOJTMRONISBSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1N=C(C=C2C(F)(F)F)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core, introduction of the trifluoromethyl group, and incorporation of the thiophene ring. Common synthetic methods include radical trifluoromethylation and nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as sulfoxides, sulfones, and amine-substituted pyridines .

Scientific Research Applications

Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyrrolo[3,2-b]pyridine core can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate Pyrrolo[3,2-b]pyridine 5-Thiophen-2-yl, 7-CF₃, 3-COOCH₃ C₁₃H₈F₃N₂O₂S* ~296* Organic electronics (hypothesized)
Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Pyrrolo[3,2-b]pyridine 5-CF₃, 2-COOCH₃ C₁₀H₇F₃N₂O₂ 244.17 Intermediate in drug synthesis
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Pyrrolo[2,3-b]pyridine 5-CF₃, 3-COOCH₃ C₁₀H₇F₃N₂O₂ 244.17 Not specified
Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate Thieno[3,2-b]pyridine 5-Cl, 7-CF₃, 3-COOCH₃ C₁₀H₅ClF₃NO₂S 295.67 Photovoltaic materials

*Estimated based on structural analogs.

Key Observations:

Core Structure Variations: The pyrrolo[3,2-b]pyridine core in the target compound differs from pyrrolo[2,3-b]pyridine (positional isomer) and thieno[3,2-b]pyridine (sulfur-containing analog) . These differences alter conjugation pathways and electronic properties.

Molecular Weight and Solubility :

  • The addition of a thiophene ring increases molecular weight (~296 g/mol) compared to simpler pyrrolo analogs (~244 g/mol) , which may influence film morphology in device fabrication.

The target compound’s ester group may reduce polarity compared to hydrazides, altering bioavailability.

Organic Photovoltaics (OPVs):

  • The CF₃ group’s electron-withdrawing nature aligns with design rules for donor materials in bulk-heterojunction solar cells, where a low HOMO level maximizes Voc .
  • Thiophene integration may enhance light absorption and charge transport, as seen in thiophene-containing polymers like P3HT .

Limitations and Challenges:

  • Limited experimental data exist for the target compound. Comparative studies with analogs suggest that steric hindrance from the thiophene substituent could reduce crystallinity, affecting device efficiency.

Biological Activity

Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is an organic compound notable for its unique structural features and promising biological activities. The compound's molecular formula is C14H9F3N2O2S, with a molecular weight of approximately 326.29 g/mol. Its structure includes a pyrrolo[3,2-b]pyridine core, a thiophene ring, and a trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.

Biological Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. The trifluoromethyl group is particularly significant as it may enhance the compound's bioactivity by improving its metabolic stability and bioavailability. The unique structural features allow it to interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.

The mechanism of action for this compound involves interactions with specific molecular targets. The compound may inhibit certain enzymes or receptors critical for cell proliferation and differentiation. This inhibition can lead to reduced cell growth in cancerous tissues, making it a valuable candidate for therapeutic exploration in oncology.

Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of the pyrrolo[3,2-b]pyridine scaffold exhibit potent activity against various cancer cell lines. For instance, compounds similar to this compound showed significant inhibition of cell proliferation in human colon cancer cells (IC50 values around 0.55 μM) .
  • Antimicrobial Properties : Preliminary tests suggest that this compound may possess antimicrobial properties against a range of bacterial strains. Its structural attributes allow it to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 Value (μM)Reference
AnticancerHCT116 Colon Cancer Cells0.55
AntimicrobialVarious Bacterial StrainsNot Specified

Synthesis and Applications

The synthesis of this compound generally involves multiple steps including cyclization reactions under controlled conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of bases .

This compound has diverse applications in medicinal chemistry due to its potential as a lead compound for drug development targeting specific diseases such as cancer and bacterial infections.

Q & A

Q. What synthetic methodologies are optimal for constructing the pyrrolo[3,2-b]pyridine core in this compound?

The pyrrolo[3,2-b]pyridine scaffold can be synthesized via cyclization reactions, such as the Gewald reaction or palladium-catalyzed cross-coupling. For example, analogous trifluoromethyl-substituted heterocycles are synthesized using copper chloride as a catalyst under controlled temperatures (60–80°C) to facilitate cyclization . Solvent choice (e.g., ethanol or DMF) and base selection (e.g., triethylamine) significantly impact yield, as seen in related triazolo-pyrimidine syntheses .

Q. How can researchers confirm the regioselectivity of the thiophen-2-yl and trifluoromethyl substituents?

X-ray crystallography is the gold standard for structural confirmation, as demonstrated in studies of ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine derivatives . Complementary techniques include 1H^{1}\text{H}-/19F^{19}\text{F}-NMR to verify substituent positions and NOE experiments to resolve spatial arrangements .

Q. What analytical techniques are recommended for purity assessment during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC, silica gel 60 F254_{254}) are widely used. For example, TLC with ethyl acetate/hexane (3:7) effectively monitors reaction progress in similar trifluoromethyl-pyrrolopyridine systems .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound's reactivity in nucleophilic substitutions?

The -CF3_3 group at position 7 enhances electrophilic character at adjacent positions, facilitating reactions like Suzuki-Miyaura coupling. This is supported by studies on 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridines, where the -CF3_3 group stabilizes intermediates via inductive effects, enabling regioselective functionalization .

Q. What strategies mitigate steric hindrance during functionalization of the thiophen-2-yl moiety?

Steric effects from the thiophene ring can be minimized using bulky ligands (e.g., XPhos) in palladium-catalyzed reactions or microwave-assisted synthesis to enhance reaction efficiency. For instance, analogous thiophene-containing pyrrolopyridines achieved 85% yield under microwave conditions (120°C, 20 min) .

Q. How do solvent polarity and pH affect the stability of the methyl carboxylate group?

The ester group is prone to hydrolysis under basic conditions (pH > 9). Stability studies on methyl 3-amino-thiophene carboxylates show that neutral or mildly acidic solvents (e.g., dichloromethane) preserve integrity, while aqueous buffers accelerate degradation .

Q. What computational methods predict the compound's binding affinity to biological targets?

Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) are used to model interactions. For example, triazole-pyrrolopyridine analogs showed strong binding to kinase targets (ΔG = -9.2 kcal/mol), validated by MD simulations .

Q. How can contradictory data on the compound's fluorescence properties be resolved?

Discrepancies in fluorescence intensity (e.g., solvent-dependent quenching) require controlled experiments using standardized solvents (e.g., DMSO) and correction for inner-filter effects. Studies on methyl 2-(thiophene-sulfonyl)pyrrolidine derivatives highlight the role of solvent polarity in emission profiles .

Data Analysis and Experimental Design

Q. What statistical approaches validate reproducibility in synthetic yields?

Use a Design of Experiments (DoE) framework, such as central composite design, to optimize variables (temperature, catalyst loading). For trifluoromethyl-pyrrolopyridines, DoE improved yield reproducibility from ±15% to ±5% .

Q. How should researchers address low crystallinity in X-ray studies?

Co-crystallization with small molecules (e.g., acetic acid) or slow diffusion of anti-solvents (e.g., hexane into DCM) enhances crystal quality. Ethyl 7-methyl-thiazolo[3,2-a]pyrimidine derivatives were successfully crystallized using this approach .

Q. What protocols ensure accurate quantification of biological activity in cell-based assays?

Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) and use triplicate wells with Z’-factor > 0.5. For triazole-pyrrolopyridines, IC50_{50} values were validated via dose-response curves (R2^2 > 0.98) .

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